Chloro(cyclohexyloxy)dimethylsilane
Description
Properties
CAS No. |
13871-95-9 |
|---|---|
Molecular Formula |
C8H17ClOSi |
Molecular Weight |
192.76 g/mol |
IUPAC Name |
chloro-cyclohexyloxy-dimethylsilane |
InChI |
InChI=1S/C8H17ClOSi/c1-11(2,9)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
LXEJZOKVBKSVNV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1CCCCC1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Direct physicochemical data (e.g., boiling point, melting point) for this compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
Contradictions : Substituent polarity trends may conflict; for example, cyclohexyloxy groups are more polar than alkyl chains but less reactive than chlorinated groups.
Safety and Handling : Chloro-dimethylsilanes generally require careful handling due to moisture sensitivity (e.g., rapid hydrolysis releasing HCl) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing chloro(cyclohexyloxy)dimethylsilane, and how can purity be validated?
- Synthesis : A common approach involves reacting dimethylchlorosilane with cyclohexanol in the presence of a base (e.g., triethylamine) to eliminate HCl. Alternative routes may use pre-functionalized silane precursors, such as chlorodimethylsilane derivatives, to introduce the cyclohexyloxy group via nucleophilic substitution .
- Purity Validation : Gas chromatography (GC) with flame ionization detection is widely used to assess purity (>98% threshold). Complementary techniques include and NMR to confirm structural integrity and detect impurities like unreacted silane or residual solvents .
Q. How does steric hindrance from the cyclohexyloxy group influence the reactivity of this compound in silylation reactions?
- The bulky cyclohexyloxy group reduces electrophilicity at the silicon center, slowing reaction kinetics in silylation processes. This steric effect is critical when designing reactions requiring selective protection of hydroxyl groups, such as in carbohydrate or polymer chemistry. Comparative studies with less hindered analogs (e.g., chlorodimethylvinylsilane) highlight slower reaction rates but improved regioselectivity .
Q. What are the standard storage conditions to prevent decomposition of this compound?
- Store under inert gas (argon or nitrogen) in moisture-free, amber glass containers at 2–8°C. Exposure to humidity leads to hydrolysis, forming silanol byproducts, while light can accelerate decomposition. Stability tests using thermogravimetric analysis (TGA) show negligible degradation under recommended conditions for up to 12 months .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved in structural elucidation?
- Discrepancies in NMR shifts (e.g., δ = -3.83 to -3.85 ppm for dimethylsilane derivatives) may arise from solvent polarity or temperature effects. Use deuterated solvents (e.g., CDCl) for consistency, and cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] = 363.2359 for tert-butyl derivatives) .
Q. What mechanistic insights explain the compound’s behavior in radical-mediated polymerization or crosslinking reactions?
- The chlorine atom acts as a leaving group, enabling silicon-centered radical formation under UV initiation (e.g., with 2,2-dimethoxy-2-phenylacetophenone). Kinetic studies using electron paramagnetic resonance (EPR) reveal that the cyclohexyloxy group stabilizes radicals via hyperconjugation, enhancing crosslinking efficiency in silicone-based polymers .
Q. How do solvent systems affect the compound’s stability during prolonged reactions?
- Polar aprotic solvents (e.g., tetrahydrofuran, THF) minimize hydrolysis compared to protic solvents. Kinetic studies in THF show <5% decomposition over 24 hours at 25°C, whereas methanol accelerates degradation (>20% in 12 hours). Solvent choice must balance reactivity and stability, particularly in multistep syntheses .
Q. What analytical strategies differentiate between isomers or byproducts formed during its synthesis?
- Reverse-phase HPLC with UV detection (220–260 nm) resolves isomers like cyclohexyloxy vs. linear alkoxy substituents. Coupling with tandem MS (LC-MS/MS) identifies trace byproducts (e.g., disiloxanes from condensation). Computational modeling (DFT) predicts retention times and fragmentation patterns to guide method development .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
